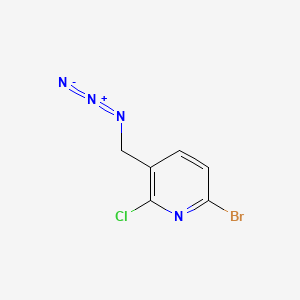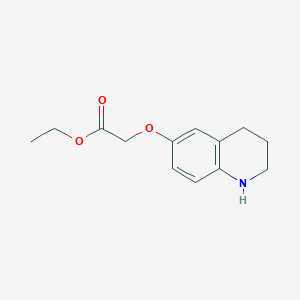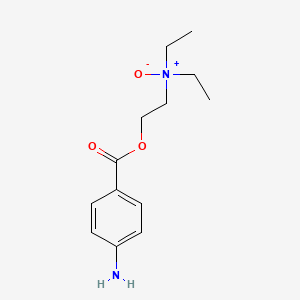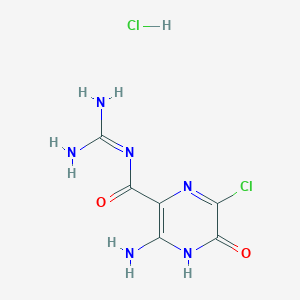
5-Deamino-5-oxo Amiloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deamino-5-oxoAmilorideHydrochloride: is a derivative of amiloride, a well-known potassium-sparing diuretic This compound is characterized by the absence of an amino group and the presence of an oxo group at the fifth position of the amiloride molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deamino-5-oxoAmilorideHydrochloride typically involves the modification of the amiloride molecule. The process begins with the selective removal of the amino group at the fifth position, followed by the introduction of an oxo group. This can be achieved through a series of chemical reactions, including oxidation and substitution reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformation.
Industrial Production Methods: In an industrial setting, the production of 5-Deamino-5-oxoAmilorideHydrochloride may involve large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. These reactions are typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under various conditions, depending on the desired product.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Deamino-5-oxoAmilorideHydrochloride is used as a reference material for studying the reactivity and stability of similar compounds. It serves as a model compound for investigating various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of potassium-sparing diuretics on cellular processes. It helps in understanding the role of ion channels and transporters in maintaining cellular homeostasis.
Medicine: In medicine, 5-Deamino-5-oxoAmilorideHydrochloride is explored for its potential therapeutic applications. It is investigated for its effects on blood pressure regulation and its potential use in treating conditions such as hypertension and heart failure.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. It serves as a building block for synthesizing more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 5-Deamino-5-oxoAmilorideHydrochloride involves its interaction with sodium channels in renal epithelial cells. By inhibiting sodium reabsorption, the compound promotes the excretion of sodium and water, while conserving potassium. This action helps in regulating blood pressure and maintaining electrolyte balance. The molecular targets include sodium channels and transporters in the distal convoluted tubule and collecting duct of the kidneys.
Comparison with Similar Compounds
Amiloride: The parent compound, known for its potassium-sparing diuretic properties.
Triamterene: Another potassium-sparing diuretic with a similar mechanism of action.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness: 5-Deamino-5-oxoAmilorideHydrochloride is unique due to the absence of an amino group and the presence of an oxo group at the fifth position. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H8Cl2N6O2 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(diaminomethylidene)-6-oxo-1H-pyrazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H7ClN6O2.ClH/c7-2-5(15)12-3(8)1(11-2)4(14)13-6(9)10;/h(H3,8,12,15)(H4,9,10,13,14);1H |
InChI Key |
PVWFXKUPTFEXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)C(=N1)Cl)N)C(=O)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


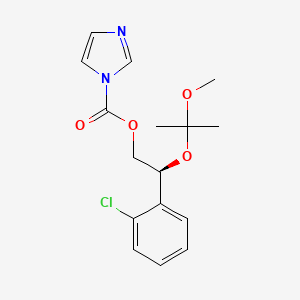
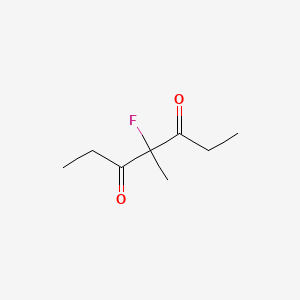
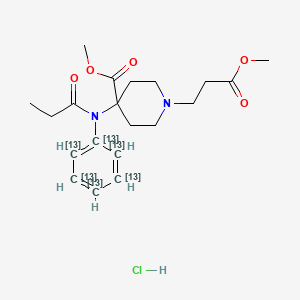
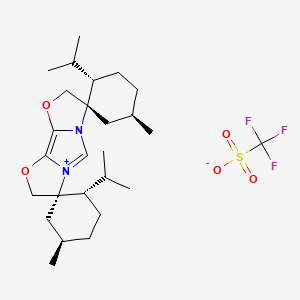
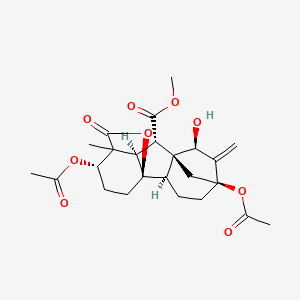


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
